6-Furan-2-yl-9-phenyl-9H-purin-2-ylamine
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Overview
Description
6-Furan-2-yl-9-phenyl-9H-purin-2-ylamine is a heterocyclic compound that contains both furan and purine moieties. This compound is of interest due to its potential biological activities and its role as a ligand in various biochemical assays.
Preparation Methods
The synthesis of 6-Furan-2-yl-9-phenyl-9H-purin-2-ylamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan and purine intermediates, which are then coupled under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
6-Furan-2-yl-9-phenyl-9H-purin-2-ylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, often using reagents like halides or amines under basic conditions.
Scientific Research Applications
6-Furan-2-yl-9-phenyl-9H-purin-2-ylamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 6-Furan-2-yl-9-phenyl-9H-purin-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
6-Furan-2-yl-9-phenyl-9H-purin-2-ylamine can be compared with other similar compounds, such as:
6-Furan-2-yl-9-(3-phenyl-propyl)-9H-purin-2-ylamine: This compound has a similar structure but with a different substituent on the purine ring, leading to different biological activities.
6-Furan-2-yl-9-(3-methoxy-benzyl)-9H-purin-2-ylamine: The presence of a methoxy group can significantly alter the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C15H11N5O |
---|---|
Molecular Weight |
277.28 g/mol |
IUPAC Name |
6-(furan-2-yl)-9-phenylpurin-2-amine |
InChI |
InChI=1S/C15H11N5O/c16-15-18-12(11-7-4-8-21-11)13-14(19-15)20(9-17-13)10-5-2-1-3-6-10/h1-9H,(H2,16,18,19) |
InChI Key |
VEZSQJIGMFDZRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C(N=C(N=C32)N)C4=CC=CO4 |
Origin of Product |
United States |
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